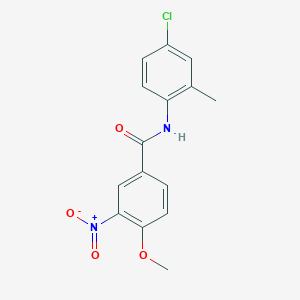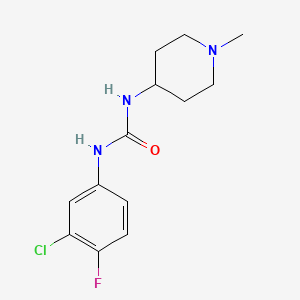
N-(4-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as CMNB, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and has been studied for its potential therapeutic applications in various fields.
Wirkmechanismus
The mechanism of action of CMNB is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, CMNB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
CMNB has been shown to have various biochemical and physiological effects, depending on the specific system being studied. For example, in cancer cells, CMNB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, CMNB has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. Additionally, in immunology, CMNB has been shown to modulate the immune system, leading to improved immune responses against tumors and infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMNB in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CMNB is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using CMNB in lab experiments is its high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on CMNB. One area of interest is the development of more efficient synthesis methods, which could lead to lower costs and greater accessibility for researchers. Additionally, further studies are needed to fully understand the mechanisms of action of CMNB and its potential therapeutic applications in various fields. Furthermore, studies are needed to investigate the safety and toxicity of CMNB, particularly in preclinical and clinical settings. Overall, the potential applications of CMNB in various fields make it an exciting area of research for the future.
Synthesemethoden
The synthesis of CMNB involves the reaction of 4-chloro-2-methylaniline with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization, yielding pure CMNB.
Wissenschaftliche Forschungsanwendungen
CMNB has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to exhibit anti-tumor activity in certain cancer cell lines and has been studied for its potential use in chemotherapy. Additionally, CMNB has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, CMNB has been shown to modulate the immune system and has been studied for its potential use in immunotherapy.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-7-11(16)4-5-12(9)17-15(19)10-3-6-14(22-2)13(8-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXLQILOQDHFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5750072.png)

![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)
![N-(4-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5750101.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)


![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)

![4-isopropyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5750145.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5750149.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide](/img/structure/B5750151.png)